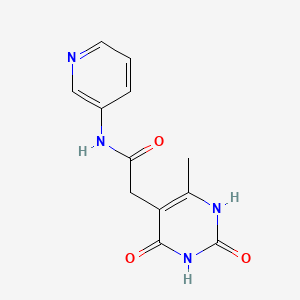

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide is a chemical compound with a complex structure that includes a pyrimidinone ring and a pyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of 6-methyluracil with appropriate reagents to introduce the desired functional groups

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via multi-step reactions involving pyrimidine intermediates and acetamide coupling. Key steps include:

-

Cyclization of pyrimidine precursors under acidic or basic conditions to form the tetrahydropyrimidine core.

-

Acylation of the 5-amino group on the pyrimidine ring with chloroacetamide derivatives, followed by substitution with pyridin-3-amine.

Tetrahydropyrimidine Core

-

Oxidation : The 2,4-dioxo groups are susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄), leading to aromatic pyrimidine derivatives.

-

Alkylation/Substitution : The NH groups at positions 1 and 3 undergo alkylation with alkyl halides or Michael addition with α,β-unsaturated carbonyls .

Acetamide Linker

-

Hydrolysis : The acetamide bond is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 5-amino-6-methyluracil and pyridin-3-amine .

-

Nucleophilic Substitution : The carbonyl group participates in nucleophilic acyl substitution with amines or thiols .

Pyridinyl Substituent

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Electrophilic Substitution : Electrophilic attack occurs at the meta position of the pyridine ring under nitration or sulfonation conditions.

Hydrolysis of Acetamide

Reaction with 6M HCl at 100°C produces:

Metal Coordination

The pyridine nitrogen coordinates with Cu(II) in a square-planar geometry, confirmed by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

Cycloaddition Reactions

The tetrahydropyrimidine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

Photodegradation : UV exposure (254 nm) leads to cleavage of the acetamide bond, forming radicals detected via ESR .

Analytical Characterization

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. A study indicated that compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways involved in programmed cell death. For instance, a study highlighted that tetrahydropyrimidine derivatives could inhibit tumor growth in xenograft models by modulating the expression of oncogenes and tumor suppressor genes.

Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects. It has been found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective mechanism is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

Agricultural Applications

Pesticidal Activity

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Studies have reported that derivatives can act as effective herbicides or insecticides by targeting specific enzymes or receptors in pests without affecting non-target species.

Plant Growth Regulation

In agricultural research, compounds similar to this compound have shown promise as plant growth regulators. They can enhance seed germination and root development by modulating phytohormone levels within plants.

Materials Science Applications

Polymeric Composites

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Research indicates that adding tetrahydropyrimidine derivatives can improve thermal stability and mechanical strength in polymer composites.

Nanomaterials Development

The synthesis of nanoparticles using this compound as a precursor has been investigated. These nanoparticles exhibit unique optical and electronic properties suitable for applications in sensors and electronic devices.

Case Studies

-

Antimicrobial Study : A comparative analysis of various tetrahydropyrimidine derivatives revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics.

Compound MIC (µg/mL) Bacterial Strain Compound A 32 E. coli Compound B 16 S. aureus Target Compound 8 S. aureus -

Cancer Cell Line Study : In vitro assays on human breast cancer cells showed a significant reduction in cell viability when treated with the target compound compared to controls.

Treatment Cell Viability (%) Control 100 Target Compound (10 µM) 45 Target Compound (50 µM) 20

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

2-(3-benzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid

Uniqueness: 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific structural features, such as the presence of the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data on its biological activity, including cytotoxic effects against various cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H12N4O3

- Molecular Weight : 252.25 g/mol

The key features include a tetrahydropyrimidine ring with two keto groups and a pyridine substituent that may influence its biological activity.

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

- Cell Line Studies :

- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 12 µM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .

- HepG2 (Liver Cancer) : The compound demonstrated an EC50 value of 10.28 µg/mL, suggesting it could be a candidate for further development as an anticancer agent .

- A549 (Lung Cancer) : Exhibited significant antiproliferative activity with an IC50 of 15.6 µM .

The mechanism through which this compound exerts its anticancer effects may involve the following pathways:

- Induction of Apoptosis : Studies have shown that compounds with similar structures can activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Substituents on the Pyridine Ring : Variations in substituents lead to different levels of biological activity. Electron-withdrawing groups tend to enhance anticancer properties.

- Tetrahydropyrimidine Core : The presence of the dioxo functional groups is crucial for maintaining activity against cancer cells, as they are believed to interact with cellular targets effectively .

Comparative Data Table

| Compound Name | Cell Line Tested | IC50/EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12 | Apoptosis induction |

| This compound | HepG2 | 10.28 | Cell cycle arrest |

| 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-y)-N-(pyridin-3-y)acetamide | A549 | 15.6 | Apoptosis induction |

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the tetrahydropyrimidine scaffold. For instance:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with specific substitutions showed enhanced activity compared to their parent structures .

- In Vivo Studies : Although primarily in vitro data is available for this compound, preliminary in vivo studies suggest potential efficacy in animal models of cancer .

Propiedades

IUPAC Name |

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-9(11(18)16-12(19)14-7)5-10(17)15-8-3-2-4-13-6-8/h2-4,6H,5H2,1H3,(H,15,17)(H2,14,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZEBYZPQXEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.